Cas no 2171209-39-3 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)

4-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (3S)-3-amino-4-methylpentanamide backbone and a but-2-enoic acid moiety, offering versatility in solid-phase peptide coupling strategies. The Fmoc protecting group ensures orthogonal deprotection compatibility with acid-labile resins, while the unsaturated side chain provides potential for further functionalization. This compound is particularly valuable in the synthesis of constrained or modified peptides, where its rigid alkene spacer can influence secondary structure. High purity grades are typically available to meet stringent requirements in medicinal chemistry and bioconjugation research.
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid structure
2171209-39-3 structure
商品名:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid
CAS番号:2171209-39-3
MF:C25H28N2O5
メガワット:436.500226974487
CID:6330083
PubChem ID:165567450

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
    • EN300-1579830
    • 2171209-39-3
    • インチ: 1S/C25H28N2O5/c1-16(2)22(14-23(28)26-13-7-12-24(29)30)27-25(31)32-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-12,16,21-22H,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/b12-7+/t22-/m0/s1
    • InChIKey: BRZCAVOXHFNWMA-CGIBVWHJSA-N
    • ほほえんだ: O(C(N[C@@H](CC(NC/C=C/C(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 670
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 105Ų

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1579830-10.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
10g
$14487.0 2023-06-04
Enamine
EN300-1579830-0.25g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
0.25g
$3099.0 2023-06-04
Enamine
EN300-1579830-2500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
2500mg
$6602.0 2023-09-24
Enamine
EN300-1579830-2.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
2.5g
$6602.0 2023-06-04
Enamine
EN300-1579830-0.1g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579830-1.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
1g
$3368.0 2023-06-04
Enamine
EN300-1579830-100mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
100mg
$2963.0 2023-09-24
Enamine
EN300-1579830-10000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579830-0.05g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579830-1000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]but-2-enoic acid
2171209-39-3
1000mg
$3368.0 2023-09-24

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid 関連文献

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acidに関する追加情報

Introduction to 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid (CAS No. 2171209-39-3)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid, identified by its CAS number 2171209-39-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structure, combines multiple functional groups that make it a promising candidate for various therapeutic applications. The presence of a chiral center at the (3S) position, coupled with the protective group {(9H-fluoren-9-yl)methoxycarbonyl}, suggests a high degree of specificity in its interactions with biological targets, which is a critical factor in drug design and development.

The core structure of this compound consists of a but-2-enoic acid moiety linked to an amide group, which is further substituted with an amino group. The amino group is protected by the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, a common strategy in peptide synthesis to prevent unwanted side reactions during chemical modifications. This protection-deprotection cycle is essential in the synthesis of complex biomolecules, including peptidomimetics and protease inhibitors.

The (3S) configuration of the chiral center introduces stereoselectivity into the molecule, which is a pivotal aspect in medicinal chemistry. Stereoisomers often exhibit different biological activities, and thus, precise control over stereochemistry is crucial for developing drugs with optimal efficacy and minimal side effects. The synthesis of enantiomerically pure compounds like this one requires advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques.

In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacokinetic properties. The compound under discussion fits well within this paradigm, as it incorporates elements that can interact with biological targets in a manner similar to natural peptides while avoiding their limitations, such as poor stability in vivo or rapid degradation.

The fluorenylmethoxycarbonyl (Fmoc) protecting group not only ensures stability during synthetic steps but also provides a handle for further functionalization. The fluorene moiety itself is known for its rigidity and hydrophobicity, which can enhance binding affinity to certain biological targets. This feature makes the compound particularly interesting for designing small-molecule inhibitors targeting membrane-bound proteins or enzymes with hydrophobic pockets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. By leveraging these tools, scientists can optimize the structure of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid to improve its interaction with specific biological targets. For instance, studies have shown that modifications at the fluorene ring can significantly alter binding affinities and selectivity profiles, making this compound a versatile scaffold for drug discovery.

The utility of this compound extends beyond its potential as an active pharmaceutical ingredient (API). It serves as an important intermediate in the synthesis of more complex molecules. For example, by removing the Fmoc protecting group and introducing other functional groups, researchers can generate derivatives with tailored properties for applications in drug development or material science.

In the context of current research trends, there is increasing emphasis on green chemistry principles, which advocate for sustainable synthetic methods that minimize waste and hazardous byproducts. The synthesis of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid exemplifies these principles by utilizing protecting groups that can be efficiently removed without harsh conditions. This approach aligns with the broader goal of making pharmaceutical manufacturing more environmentally friendly.

The compound's structural features also make it suitable for exploring novel therapeutic strategies. For instance, its ability to mimic peptide structures could be exploited in the development of vaccines or immunomodulators. Additionally, its hydrophobic nature suggests potential applications in drug delivery systems designed to enhance bioavailability or target specific tissues.

Another area where this compound shows promise is in the field of enzyme inhibition. Many therapeutic agents work by inhibiting specific enzymes that play crucial roles in disease pathways. The combination of an amide bond and a fluorene-based moiety provides multiple interaction points with enzymes, potentially leading to high-affinity binding and effective inhibition. Such properties are particularly valuable in treating conditions like cancer or inflammatory diseases where enzyme activity is dysregulated.

The synthesis and characterization of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid have been subjects of several research publications. These studies highlight its potential as a building block for more complex molecules and underscore its importance in medicinal chemistry research. As synthetic methodologies continue to evolve, new derivatives and applications for this compound are likely to emerge.

In conclusion,4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid (CAS No. 2171209-39-3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features makes it a valuable tool for researchers working on drug discovery and development. As our understanding of biological systems grows more sophisticated, compounds like this one will continue to play a pivotal role in advancing medical science.

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